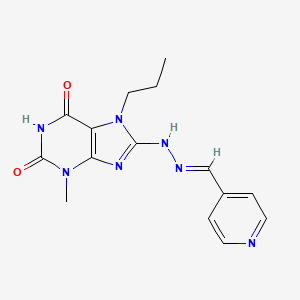

(E)-3-methyl-7-propyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 713086-80-7

Cat. No.: VC4375143

Molecular Formula: C15H17N7O2

Molecular Weight: 327.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 713086-80-7 |

|---|---|

| Molecular Formula | C15H17N7O2 |

| Molecular Weight | 327.348 |

| IUPAC Name | 3-methyl-7-propyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |

| Standard InChI | InChI=1S/C15H17N7O2/c1-3-8-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-9-10-4-6-16-7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,20)(H,19,23,24)/b17-9+ |

| Standard InChI Key | NXKLFOFHCMVASZ-RQZCQDPDSA-N |

| SMILES | CCCN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C |

Introduction

The compound (E)-3-methyl-7-propyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine. Purines are a class of heterocyclic aromatic organic compounds widely studied for their biological activities, including roles in DNA synthesis, enzyme inhibition, and therapeutic applications. The specific structure of this compound suggests potential pharmacological properties due to its functional groups and molecular framework.

Structural Features

The compound is characterized by:

-

A purine backbone with methyl and propyl substitutions at positions 3 and 7, respectively.

-

A hydrazinyl group at position 8, further conjugated with a pyridin-4-ylmethylene moiety.

-

An extended conjugated system that may enhance binding affinity to biological targets.

The molecular formula is , and the compound exhibits both hydrophilic (due to the hydrazinyl and pyridine groups) and hydrophobic (due to alkyl chains) properties.

Synthesis

The synthesis of this compound typically involves:

-

Starting Materials: A purine derivative with reactive sites at positions 8 and 2, hydrazine derivatives, and pyridine aldehydes.

-

Reaction Mechanism:

-

A condensation reaction between the hydrazine group on the purine ring and the aldehyde group of pyridine.

-

Formation of the (E)-isomer through controlled reaction conditions to ensure geometric specificity.

-

-

Purification: The product is purified using recrystallization or chromatography techniques.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are employed:

-

NMR Spectroscopy:

-

NMR: Signals corresponding to methyl, propyl, aromatic protons from pyridine, and NH groups.

-

NMR: Carbon signals for purine ring carbons and substituents.

-

-

Mass Spectrometry:

-

Molecular ion peak confirming molecular weight.

-

-

IR Spectroscopy:

-

Peaks for NH stretching (~3300 cm), C=N stretching (~1600 cm), and C-H stretching (~2900 cm).

-

-

Elemental Analysis:

-

Matches theoretical values for .

-

Potential Applications

Given its structural features, this compound may have applications in:

-

Drug Development:

-

As a lead compound for kinase inhibitors or other enzyme targets.

-

As a scaffold for designing anti-inflammatory or anticancer agents.

-

-

Chemical Biology:

-

Probing purine-related pathways in cellular systems.

-

-

Material Science:

-

Potential use in molecular electronics due to its conjugated system.

-

Limitations and Future Directions

While promising, further research is needed to explore:

-

Toxicological Profile: Assessment of safety in biological systems.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion studies.

-

Structure-Activity Relationship (SAR): Modifications to optimize activity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume